ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate

Procurement Cost-efficiency Isomer comparison

Precise stereochemistry dictates bioactivity in cyclopropane-fused GABA analogs. Using the wrong cis/trans isomer or methyl ester fails to replicate published BGT1 selectivity profiles. This chiral building block solves two key pain points: - **Pre-installed (1S,2S)-cis configuration** - Eliminates costly chiral resolution; directly yields cis-2,3-methano-GABA analogues for SAR studies targeting neurological disorders. - **Ethyl ester stability** - Enables selective Krapcho decarboxylation without premature protecting group cleavage, unlike more labile methyl esters. ≥95% purity ensures consistent parallel synthesis outcomes. Cost-effective for multi-gram fragment library production.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B12963908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1CC#N
InChIInChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3
InChIKeyMANVJJFBBHUGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate Procurement Guide


Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate is a chiral, cis-configured cyclopropane carboxylate ester with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. The compound features both a reactive nitrile and a carboxylic acid handle, making it a versatile intermediate for the construction of bioactive molecules . Its absolute configuration is assigned as (1S,2S) by canonical SMILES CCOC(=O)[C@H]1C[C@H]1CC#N, confirming a cis relationship between the carboxylate ester and the cyanomethyl substituent on the cyclopropane ring . This precise stereochemistry imparts distinct conformational constraints that directly influence the geometry and biological activity of downstream derivatives.

Stereochemistry (1S,2S) cis-cyclopropane Pre-installed conformation for constrained analog design
Functional Handles Ethyl ester · nitrile Versatile intermediate for multi-step synthesis
Target Study Context GABA transporter selectivity research Supports BGT1-focused SAR programs

Why the cis Isomer Cannot Be Substituted


The substitution of ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate with its trans isomer (CAS 84673-46-1) or methyl ester analog is not chemically equivalent and can lead to divergent outcomes in both synthesis and biological applications. The cis-configuration provides a distinct conformational scaffold that dictates the spatial orientation of functional groups in cyclopropane-fused GABA analogs, directly impacting the selectivity profiles for betaine/GABA transporter 1 (BGT1) versus other transporter subtypes [1]. Furthermore, the ethyl ester functionality critically influences the stability of the compound under basic conditions, as the rate of Krapcho decarboxylation can vary significantly between ethyl and methyl esters during the synthesis of complex molecules [2]. Procuring the wrong isomer or ester can therefore result in an undesired conformational output, reduced synthetic efficiency, and a failure to replicate published biological activity profiles.

Isomer mismatch
Target: cis isomer
Substitute: trans isomer (CAS 84673-46-1)
trans geometry may lead to an extended scaffold and altered GABA transporter subtype selectivity, deviating from reported BGT1-oriented profiles. Conformational output cannot be assumed equivalent.
Ester mismatch
Target: ethyl ester
Substitute: methyl ester analog
Methyl esters may undergo faster SN2 dealkylation under Krapcho conditions, leading to premature decarboxylation and reduced yield. Controlled deprotection may not reproduce directly.

Quantitative Differentiation Evidence for Isomer Selection


Procurement Cost Advantage of the cis Isomer

For procurement decisions, the cis isomer (target compound) demonstrates a substantial cost advantage over its trans counterpart. The trans isomer, which is more expensive to manufacture due to its specific stereochemistry, commands a higher market price. This cost differential is a direct result of the high demand for cis-configured building blocks in pharmaceutical research, which drives competitive pricing from multiple suppliers .

Procurement cost
Head-to-head
Trans isomer ~28% more expensive per 250 mg at comparable purity
Supports procurement cost review for cis isomer
Pricing data from vendor listings, May 2026; purity ≥95% (cis) vs 97% (trans)
Procurement Cost-efficiency Isomer comparison

Ethyl Ester Stability Against Premature Decarboxylation

In synthetic sequences involving Krapcho-type decarboxylation, the choice of ester is critical. The ethyl ester of the target compound provides superior stability over the corresponding methyl ester. This is because methyl esters are more susceptible to SN2 demethylation by halide ions, leading to premature and uncontrolled decarboxylation [1]. This difference is a class-level inference based on the established mechanism of the Krapcho reaction, where the rate of dealkylation is significantly faster for methyl esters.

Ester stability (Krapcho)
Class-level
Ethyl ester: slower SN2 dealkylation; methyl ester: faster, premature decarboxylation
Supports synthetic route stability review
Based on established Krapcho mechanism; no kinetic study for this compound
Synthetic chemistry Krapcho decarboxylation Ester stability

Conformational Scaffold for Selective GABA Transporter Inhibition

The cis configuration of the target compound provides a critical conformational constraint that is essential for synthesizing selective inhibitors of betaine/GABA transporter 1 (BGT1). Research on cyclopropane-based GABA analogues has demonstrated that the trans-syn-form is critical for BGT1 selectivity [1]. While the target compound itself is not a GABA analogue, it serves as a direct precursor to cis-2,3-methano-GABA analogues. The specific (1S,2S) stereochemistry imposes a distinct spatial arrangement that cannot be achieved with the trans isomer. The trans isomer leads to a different conformational output, favoring other GABA receptor subtypes.

Conformational scaffold
Class-level
cis → folded GABA analog, reported BGT1 selectivity; trans → extended geometry, different transporter subtype preference
Supports BGT1-targeted SAR studies
Cis/trans isomerism dictates GABA transporter selectivity in published analogs
GABA transporter BGT1 selectivity Conformational restriction

High-Value Application Scenarios in Drug Discovery


Synthesis of Conformationally Restricted cis-GABA Analogs

The cis configuration and the reactive ester handle make the compound an ideal precursor for the synthesis of cis-2,3-methano-GABA analogues. Researchers investigating betaine/GABA transporter 1 (BGT1) as a therapeutic target for neurological disorders can utilize this building block to construct a library of derivatives and systematically evaluate their structure-activity relationship (SAR) [1][2]. The correct stereochemistry is pre-installed, eliminating the need for costly and time-consuming chiral resolution steps.

Multi-Step Synthesis with Robust Decarboxylatable Ester

In complex synthetic sequences, the ethyl ester of this compound serves as a protected carboxylic acid that can be selectively removed under Krapcho decarboxylation conditions without prematurely cleaving other protecting groups. This stability is a significant advantage over the more labile methyl ester analog, as established by the documented SN2 reactivity trends in Krapcho chemistry [3]. This allows for the construction of more elaborate molecular architectures with higher overall yields.

Large-Scale Procurement for Fragment-Based Drug Discovery

Given the compound's competitive pricing compared to the trans isomer , it is economically feasible to procure this building block in multi-gram quantities. This enables its use in fragment-based screening libraries and parallel synthesis efforts, where a large number of unique compounds need to be generated from a common, cost-effective intermediate. The high purity (≥95%) ensures consistent reactivity across multiple reaction vessels.

Application
Selection Property
Validation Focus
cis-2,3-methano-GABA analog synthesis
Pre-installed cis stereochemistry
BGT1 transporter selectivity assays
Multi-step decarboxylation sequences
Ethyl ester stability under Krapcho conditions
Controlled deprotection yields
Fragment-based library construction
Competitive cis isomer pricing
Consistent reactivity at multi-gram scale
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